molecular formula C16H13BrN2O2S B353062 N-(4-bromophenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide CAS No. 851989-92-9

N-(4-bromophenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide

Cat. No.: B353062
CAS No.: 851989-92-9
M. Wt: 377.3g/mol
InChI Key: YHAUVJNEWWVOPC-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide is a synthetic organic compound that features a bromophenyl group and a benzothiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide typically involves the following steps:

    Formation of the Benzothiazole Core: This can be achieved by the cyclization of 2-aminothiophenol with a carboxylic acid derivative.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a coupling reaction, such as a Suzuki or Heck reaction, using a brominated phenyl precursor.

    Amidation: The final step involves the formation of the amide bond, typically through a reaction between the benzothiazole derivative and a bromophenyl amine under appropriate conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzothiazole moiety.

    Reduction: Reduction reactions could target the carbonyl group in the benzothiazole ring.

    Substitution: The bromophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.

    Substitution: Reagents like sodium methoxide or other nucleophiles can be employed for substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(4-bromophenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide may have various applications in scientific research, including:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.

    Biological Studies: Investigation of its biological activity, such as antimicrobial, anticancer, or anti-inflammatory properties.

    Material Science: Use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide
  • N-(4-fluorophenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide

Uniqueness

N-(4-bromophenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide may exhibit unique properties due to the presence of the bromine atom, which can influence its reactivity and biological activity compared to its chloro- and fluoro- analogs.

Properties

IUPAC Name

N-(4-bromophenyl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O2S/c17-11-5-7-12(8-6-11)18-15(20)9-10-19-13-3-1-2-4-14(13)22-16(19)21/h1-8H,9-10H2,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHAUVJNEWWVOPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)S2)CCC(=O)NC3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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